molecular formula C8H6ClF3N4 B11861216 2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine CAS No. 1644-24-2

2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine

Cat. No.: B11861216
CAS No.: 1644-24-2
M. Wt: 250.61 g/mol
InChI Key: XHZUJWFDEBCOKE-UHFFFAOYSA-N
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Description

2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine is a substituted purine derivative characterized by:

  • Chlorine at the 2-position of the purine ring.
  • Ethyl group at the 9-position (N-9).
  • Trifluoromethyl (CF₃) group at the 6-position.
    This combination of substituents confers unique electronic, steric, and physicochemical properties, making it a compound of interest in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1644-24-2

Molecular Formula

C8H6ClF3N4

Molecular Weight

250.61 g/mol

IUPAC Name

2-chloro-9-ethyl-6-(trifluoromethyl)purine

InChI

InChI=1S/C8H6ClF3N4/c1-2-16-3-13-4-5(8(10,11)12)14-7(9)15-6(4)16/h3H,2H2,1H3

InChI Key

XHZUJWFDEBCOKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation of 6-Chloropurine Derivatives

A common route involves alkylating 6-chloropurine at the N9 position. For example, treatment of 6-chloro-2-(trifluoromethyl)-9H-purine (CAS 1998-63-6) with ethyl bromide in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) yields the target compound. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 70–85% .

Mechanistic Insight :
The ethyl group is introduced via an SN2 mechanism, where the purine’s N9 nitrogen acts as a nucleophile. The trifluoromethyl group at C6 stabilizes the intermediate through electron-withdrawing effects, enhancing reactivity.

Halogenation Followed by Alkylation

An alternative approach involves sequential halogenation and alkylation. For instance, 2-amino-6-chloropurine is first trifluoromethylated using iodotrifluoromethane (CF3I) under copper catalysis, followed by ethylation with ethyl iodide. This method requires careful temperature control (50–70°C) to prevent decomposition, with reported yields of 60–75% .

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation significantly accelerates the alkylation step. A study demonstrated that reacting 6-chloro-2-(trifluoromethyl)-9H-purine with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at 200 W and 80°C for 10 minutes achieves 91% yield . Key advantages include reduced reaction time (10 minutes vs. 24 hours conventionally) and improved purity.

Table 1: Microwave Conditions for Ethylation

SolventBaseTemperature (°C)Time (min)Yield (%)
DMSOK2CO3801091
DMFK2CO3801017
DMAcK2CO3801021

Data adapted from Arkivoc (2010).

Role of Solvent Polarity

Polar aprotic solvents like DMSO enhance microwave absorption and stabilize transition states, whereas dimethylformamide (DMF) and dimethylacetamide (DMAc) show lower efficiency due to competitive solvation.

Lewis Acid-Catalyzed Methods

Tin(IV) Chloride-Mediated Alkylation

A patent by CN101469012B describes using SnCl4 as a catalyst for regioselective ethylation. The process involves:

  • Silylation of the purine with bis(trimethylsilyl)acetamide (BSA) to activate the N9 position.

  • Reaction with ethyl bromide in dichloroethane (DCE) at 30–70°C.
    This method achieves 80–90% regioselectivity for N9-ethylation, avoiding N7 byproducts.

Critical Step :
Silylation precludes protonation of the purine ring, ensuring the nucleophilic N9 site remains reactive.

Comparison with Alternative Catalysts

While SnCl4 is effective, milder Lewis acids like FeCl3 yield inferior results (<50% selectivity).

Protecting Group Strategies

Benzyl and Trichloroethyl Protecting Groups

To prevent unwanted side reactions at N7 or N3, transient protecting groups are employed. For example, benzyl groups are introduced via nucleophilic substitution using benzyl bromide, followed by deprotection via hydrogenolysis. This approach is critical for multi-step syntheses involving subsequent functionalization.

Example Protocol :

  • Protect N9 with a benzyl group (yield: 85%).

  • Introduce trifluoromethyl at C6 using CF3Cu generated in situ.

  • Deprotect via Pd/C-catalyzed hydrogenolysis (yield: 78%).

Industrial-Scale Production Challenges

Purification and Byproduct Management

Industrial synthesis often faces challenges in separating N7 and N9 isomers. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water gradients is standard, but adds cost .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bonds in the purine ring can participate in addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-9-ethyl-6-(trifluoromethyl)-9h-purine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent Molecular Formula Key Properties/Effects Evidence ID
2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine CF₃ C₈H₇ClF₃N₄ High electronegativity, enhanced metabolic stability, lipophilicity.
6,8-Dichloro-9-ethyl-9H-purine Cl C₇H₇Cl₂N₄ Dual electron-withdrawing Cl groups; potential for increased reactivity in nucleophilic substitution.
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine 2-Nitrophenylsulfonyl C₁₁H₆ClN₅O₄S Bulky sulfonyl group disrupts π-stacking; introduces hydrogen-bonding capabilities.

Key Insights :

  • Sulfonyl-containing analogues exhibit distinct intermolecular interactions (e.g., C–H⋯O/N bonds and π-stacking), which may influence crystallization behavior .

Substituent Variations at the 9-Position

Compound Name 9-Position Substituent Molecular Formula Key Properties/Effects Evidence ID
This compound Ethyl (C₂H₅) C₈H₇ClF₃N₄ Moderate steric bulk; balances lipophilicity and metabolic stability.
2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine Methyl (CH₃) C₇H₅ClF₃N₄ Reduced steric hindrance; shorter metabolic half-life compared to ethyl derivatives.
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl (C₃H₇) C₁₇H₁₈ClN₅O Increased steric bulk may hinder target binding; benzylamine enhances solubility.

Key Insights :

  • Ethyl vs.
  • Isopropyl substituents introduce significant steric hindrance, which may reduce binding affinity to biological targets but improve selectivity .

Functional Group Modifications

Compound Name Functional Group Modifications Key Properties/Effects Evidence ID
trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine}platinum(II) Platinum coordination complex Metal center enables anticancer activity via DNA intercalation; fluorobenzyl group enhances targeting.
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Sugar-like tetrahydropyranyl group Increased solubility in polar solvents; potential prodrug applications.

Key Insights :

  • Metal complexes (e.g., Pt) expand applications into coordination chemistry and oncology, diverging from the purely organic target compound .
  • Sugar moieties (e.g., tetrahydropyranyl) improve aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, with its unique structural features, exhibits various biological properties that can be leveraged for therapeutic applications.

Chemical Structure

The molecular formula for this compound is C9H8ClF3N4C_9H_8ClF_3N_4. The presence of the trifluoromethyl group at the 6-position and a chloro group at the 2-position significantly influences its biological activity.

Antiviral Activity

Research indicates that purine derivatives, including this compound, may exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral DNA synthesis by acting as nucleoside analogs. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against viruses such as herpes simplex virus (HSV) .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as kinases. Inhibitors of casein kinase 1 (CK1) have been identified within similar purine scaffolds, suggesting that this compound may also serve as a CK1 inhibitor. This inhibition could have implications for cancer treatment, as CK1 plays a role in various cellular processes including cell cycle regulation and apoptosis .

Binding Affinity

The binding affinity of purine derivatives to various receptors has been a focal point of research. For instance, compounds with structural similarities have shown significant binding to benzodiazepine receptors in rat brain tissue, indicating potential neuropharmacological effects . The activity of this compound in this context remains to be fully explored but suggests a promising avenue for further investigation.

Study on Antiviral Efficacy

A study conducted on related purine derivatives demonstrated their effectiveness against viral infections. The derivatives were tested in vitro against HSV and exhibited IC50 values ranging from 0.01 to 0.5 µM, indicating potent antiviral activity . While specific data for this compound is limited, extrapolation from these findings suggests potential efficacy.

Kinase Inhibition Research

In a recent study focusing on kinase inhibitors, several purine-based compounds were synthesized and evaluated for their inhibitory effects on CK1. The results indicated that modifications at the 6-position significantly enhanced inhibitory activity . This suggests that similar modifications in this compound could yield effective CK1 inhibitors.

Data Table: Biological Activities of Purine Derivatives

CompoundActivity TypeIC50 (µM)Reference
2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purineAntiviral0.01 - 0.5
N6-(3-(trifluoromethyl)benzyl)-purineCK1 Inhibition<1
Benzodiazepine receptor bindersNeuropharmacological<1

Q & A

Q. What are the optimal synthetic routes for introducing the trifluoromethyl group at position 6 of the purine scaffold in 2-Chloro-9-ethyl-6-(trifluoromethyl)-9H-purine?

The trifluoromethyl group can be introduced via nucleophilic substitution or radical-mediated reactions. For analogs, trifluoromethylation often employs reagents like CF₃Cu or CF₃SiMe₃ under copper catalysis, with careful control of temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to stabilize intermediates . Pre-functionalization of the purine core at position 6 with a leaving group (e.g., Cl or Br) is critical. Yields may vary (30–70%) depending on steric hindrance from the 9-ethyl group; microwave-assisted synthesis can improve efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions. The 9-ethyl group shows a triplet (~1.4 ppm for CH₃) and quartet (~4.3 ppm for CH₂) in ¹H NMR, while ¹⁹F NMR confirms the CF₃ group (δ ≈ -60 to -65 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the Cl–C2 (1.73–1.75 Å) and CF₃–C6 (1.33–1.35 Å) distances. SHELXL refinement (R factor < 0.05) ensures accuracy .
  • HR-MS : Exact mass analysis (e.g., m/z 283.03 for C₈H₈ClF₃N₄⁺) validates molecular composition .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in substitution reactions?

The CF₃ group increases electrophilicity at position 6, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. However, steric bulk from the ethyl group at position 9 may slow kinetics. Kinetic studies (e.g., monitoring by HPLC) show rate constants 2–3× higher for CF₃-substituted purines compared to methyl analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR : Detects rotational barriers in the ethyl group (ΔG‡ ≈ 10–12 kcal/mol) that may cause signal splitting .
  • DFT calculations : Compare computed ¹³C chemical shifts (e.g., at the B3LYP/6-311++G** level) with experimental data to validate tautomeric forms .
  • Crystallographic twinning analysis : Use SHELXD to deconvolute overlapping reflections in cases of poor crystal quality .

Q. How can researchers design enzyme inhibition assays to study this compound’s interaction with purine-metabolizing targets?

  • Kinetic assays : Measure IC₅₀ values against adenosine deaminase (ADA) or xanthine oxidase (XO) using UV-Vis monitoring (e.g., ADA activity at 265 nm). Competitive inhibition is common due to structural mimicry of adenine .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with proteins like purine nucleoside phosphorylase (PNP). Typical Kd values for CF₃ analogs range 10–100 nM .

Q. What computational methods predict the impact of 9-ethyl and 6-CF₃ groups on binding affinity in drug design?

  • Molecular docking (AutoDock Vina) : Simulate docking into ATP-binding pockets (e.g., kinase domains). The ethyl group may occupy hydrophobic subpockets, while CF₃ enhances Van der Waals interactions .
  • MD simulations (AMBER) : Assess conformational stability over 100-ns trajectories. The 9-ethyl group reduces rotational freedom, potentially improving target residence time .

Methodological Challenges and Solutions

Q. Why do lithiation reactions at position 8 of similar purines yield low quantities, and how can this be mitigated?

Lithiation of 8-H purines (e.g., using LDA at -78°C) is hindered by competing deprotonation at N7 or N8. For 9-ethyl derivatives, pre-coordination with TMEDA or HMPA improves regioselectivity. Yields increase from <20% to ~40% when using hexachloroethane as the electrophile .

Q. How do researchers address discrepancies in biological activity data across different assay platforms?

Standardize assays using positive controls (e.g., 6-mercaptopurine for cytotoxicity) and validate via orthogonal methods. For example, correlate enzyme inhibition (IC₅₀) with cellular apoptosis assays (flow cytometry) to confirm mechanistic consistency .

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